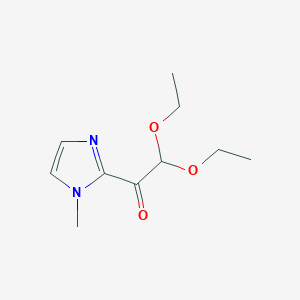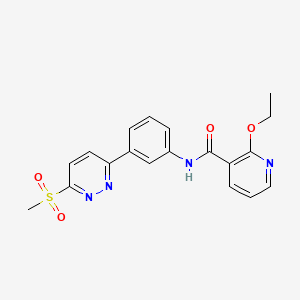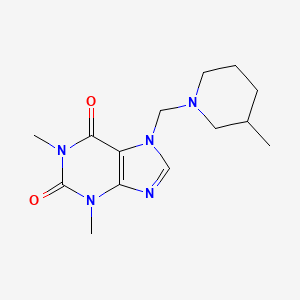
1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DABA and has been synthesized using different methods.
Scientific Research Applications
Synthesis of Rigid-Rod Polyamides and Polyimides
Researchers have synthesized soluble phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-terphenyls in the main chain. These compounds were characterized for their solubility, thermal stability, and other properties, showing that the presence of 4-alkoxyphenyl pendent groups can remarkably enhance polymer solubility and reduce thermal stability and glass transition temperatures (Spiliopoulos & Mikroyannidis, 1998)[https://consensus.app/papers/phenyl-alkoxyphenylsubstituted-rigidrod-polyamides-spiliopoulos/f9d151bed243596cb481652061c05f21/?utm_source=chatgpt].
Electrochromic and Electrofluorescent Applications
Diaminoanthracene derivatives have been evaluated for their performance as high-performance green host electroluminescent materials. Devices using these materials were shown to emit intensive green light, indicating their potential in electroluminescent applications (Yu et al., 2002)[https://consensus.app/papers/diaminoanthracene-derivatives-highperformance-host-yu/1d60236acdd359bc94972053f2018ecd/?utm_source=chatgpt].
Microwave-Assisted Synthesis
The microwave-assisted synthesis of aromatic polyamides from novel diacid monomers has been described, offering a faster, cleaner, and more efficient method compared to conventional heating. This method could considerably reduce synthesis time, cost, and energy, providing polymers with excellent solubility and thermal stability (Rafiee, 2015)[https://consensus.app/papers/polyamidation-reaction-optically-diacid-containing-rafiee/d79aaea323c75738909ab5eae9609da7/?utm_source=chatgpt].
Photoluminescence and Fluorimetric Studies
Studies on the synthesis, characterization, and fluorimetric analysis of novel photoactive poly(amide-imide) materials derived from anthracene show potential applications in optoelectronics and sensors. These materials were synthesized using microwave irradiation, demonstrating rapid polymerization and promising photoactive properties (Khoee & Zamani, 2007)[https://consensus.app/papers/synthesis-characterization-fluorimetric-studies-novel-khoee/14d837a747235089a0af5c528575d64d/?utm_source=chatgpt].
Enhanced Redox Stability and Electrochromic Properties
Research has also focused on enhancing the redox stability and electrochromic properties of aromatic polyamides based on N,N-bis(4-carboxyphenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine. These materials exhibit high thermal stability, reversible redox couples, and strong color changes, indicating their suitability for electrochromic devices (Wang & Hsiao, 2011)[https://consensus.app/papers/enhanced-redox-stability-properties-polyamides-based-wang/181e282d314953d8b6505681efa1f586/?utm_source=chatgpt].
properties
IUPAC Name |
1,4-diamino-N-(4-butylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-2-3-6-14-9-11-15(12-10-14)28-25(31)18-13-19(26)20-21(22(18)27)24(30)17-8-5-4-7-16(17)23(20)29/h4-5,7-13H,2-3,6,26-27H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIMEZEEQVOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)
![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)
![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

